2-Benzyl-4-tert-butyl-1-ethylbenzene

Description

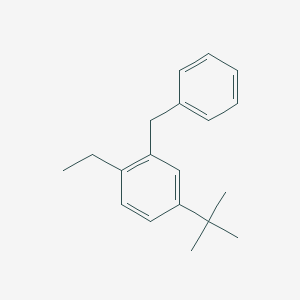

2-Benzyl-4-tert-butyl-1-ethylbenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: a benzyl group (-CH₂C₆H₅) at position 2, a tert-butyl group (-C(CH₃)₃) at position 4, and an ethyl group (-CH₂CH₃) at position 1. The tert-butyl group contributes significant steric bulk, while the benzyl group introduces aromatic conjugation and lipophilicity. This structural complexity makes the compound relevant in organic synthesis, particularly as an intermediate for pharmaceuticals or materials science.

Properties

CAS No. |

62262-28-6 |

|---|---|

Molecular Formula |

C19H24 |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

2-benzyl-4-tert-butyl-1-ethylbenzene |

InChI |

InChI=1S/C19H24/c1-5-16-11-12-18(19(2,3)4)14-17(16)13-15-9-7-6-8-10-15/h6-12,14H,5,13H2,1-4H3 |

InChI Key |

USZDZPGJIRFZQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(C)(C)C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-tert-butyl-1-ethylbenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction. In this method, benzene is reacted with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.

Another method involves the use of Grignard reagents. In this approach, benzylmagnesium chloride is reacted with 4-tert-butyl-1-ethylbenzene in the presence of a suitable solvent such as diethyl ether. The reaction proceeds through the formation of a carbon-carbon bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-tert-butyl-1-ethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents include nitric acid (HNO₃), sulfuric acid (H₂SO₄), and halogens (Cl₂, Br₂).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration; chlorine (Cl₂) or bromine (Br₂) for halogenation.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Corresponding alcohols.

Substitution: Nitro, sulfonic, and halogenated derivatives.

Scientific Research Applications

2-Benzyl-4-tert-butyl-1-ethylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studies of reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzyl-4-tert-butyl-1-ethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways. The specific mechanism depends on the context of its application and the nature of the molecular targets involved.

Comparison with Similar Compounds

Key Observations:

- Molar Mass : The benzyl-substituted compound has a higher molar mass (~252.4 g/mol) compared to its brominated analog (241.17 g/mol), due to the replacement of bromine (atomic mass ~80) with a benzyl group (C₇H₇, ~91.13 g/mol) .

- Reactivity : The bromine atom in 2-ethyl-1-bromo-4-tert-butylbenzene acts as a leaving group, enabling participation in palladium-catalyzed cross-coupling reactions (e.g., with arylboronic acids) . In contrast, the benzyl group in the target compound may stabilize intermediates via resonance but limits direct substitution reactions.

Electronic and Steric Effects

- Electron Withdrawal/Donation : The bromine atom in 2-ethyl-1-bromo-4-tert-butylbenzene is electron-withdrawing, polarizing the aromatic ring and directing electrophilic substitution to specific positions. The benzyl group in the target compound is electron-donating via conjugation, altering electronic density and reactivity patterns.

- Thermal Stability : The tert-butyl group enhances thermal stability in both compounds, a trait valuable in high-temperature processes.

Research Findings and Limitations

- : Highlights the utility of tert-butyl-substituted bromobenzenes in enantioselective synthesis, achieving 73% ee in a palladium-catalyzed reaction . This suggests that similar methods could be adapted for functionalizing this compound.

- : Provides foundational data on brominated analogs but lacks direct information on the target compound. Further experimental studies are needed to confirm its physicochemical and catalytic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.